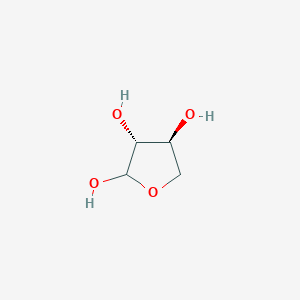

(3R,4S)-tetrahydrofuran-2,3,4-triol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(3R,4S)-tetrahydrofuran-2,3,4-triol is a stereoisomer of tetrahydrofuran triol, a compound characterized by a tetrahydrofuran ring with three hydroxyl groups attached. This compound is notable for its unique stereochemistry, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-tetrahydrofuran-2,3,4-triol typically involves stereoselective reactions to ensure the correct configuration of the hydroxyl groups. One common method is the use of aldolase-catalyzed reactions, which can produce the desired stereoisomer with high selectivity . Another approach involves the use of glycine ethyl ester as a starting material, followed by amino-addition, protective group strategies, and ring closure reactions .

Industrial Production Methods

Industrial production of this compound may involve biocatalytic methods due to their high selectivity and efficiency. Enzymes such as aldolases are often employed to catalyze the formation of the desired stereoisomer . These methods are advantageous as they can be performed under mild conditions and often result in high yields.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl groups in (3R,4S)-tetrahydrofuran-2,3,4-triol undergo oxidation to form carbonyl-containing derivatives. Key examples include:

-

Reagents : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or hydrogen peroxide (H₂O₂).

-

Conditions : Acidic or basic environments, depending on the oxidizing agent.

-

Products :

| Reaction Type | Reagents | Conditions | Major Products |

|---|---|---|---|

| Full oxidation | KMnO₄, H₂O₂ | Aqueous acidic/base | Tetrahydrofuran-2,3,4-trione |

| Partial oxidation | Selective oxidizing agents | Controlled stoichiometry | Ketones/aldehydes |

Reduction Reactions

Reduction typically targets carbonyl groups derived from oxidation or other functional groups:

-

Reagents : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

-

Conditions : Ethereal solutions (e.g., THF) or aqueous media.

-

Products :

| Reaction Type | Reagents | Conditions | Major Products |

|---|---|---|---|

| Carbonyl reduction | NaBH₄, LiAlH₄ | THF, aqueous solutions | Tetrahydrofuran-2,3-diol |

Substitution Reactions

The hydroxyl groups undergo nucleophilic or electrophilic substitution:

-

Reagents : Alkyl halides (e.g., ethyl bromide), acyl chlorides, or sulfonating agents.

-

Conditions : Base-catalyzed (e.g., NaOH) or acid-catalyzed (e.g., H₂SO₄) environments.

-

Products :

| Reaction Type | Reagents | Conditions | Major Products |

|---|---|---|---|

| Alkylation | Ethyl bromide | NaOH, aqueous/organic | Tetrahydrofuran-2,3,4-triethyl ether |

| Sulfonation | Tosyl chloride | Pyridine, DMF | Sulfo derivatives |

Protecting and Deprotecting Groups

Strategies to protect hydroxyl groups during synthesis:

-

Deprotecting agents : Fluoride ions (e.g., TBAF) or catalytic hydrogenation.

-

Conditions :

| Protection Type | Reagents | Conditions | Products |

|---|---|---|---|

| Silylation | TMSCl, imidazole | Dry DMF | TMS-protected triol |

| Benzyl protection | Benzyl bromide, NaH | THF, reflux | Benzyl ether derivatives |

Mechanistic Insights

The stereochemistry (3R,4S) influences reactivity:

Scientific Research Applications

Chemical Properties and Structure

(3R,4S)-tetrahydrofuran-2,3,4-triol features a tetrahydrofuran ring with three hydroxyl groups at the 2, 3, and 4 positions. The specific stereochemistry (3R, 4S) is crucial as it influences the compound's reactivity and interaction with biological targets. The compound can undergo various chemical reactions including oxidation, reduction, and substitution.

Chemistry

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for:

- Functionalization : It can be modified to create more complex molecules.

- Reactivity : It can participate in various chemical transformations.

Biology

The compound's stereochemistry makes it valuable for studying enzyme-substrate interactions and stereoselective processes. Notable biological applications include:

- Enzyme Interaction : It can act as an inhibitor or activator by mimicking natural substrates.

- Biological Activity : Preliminary studies suggest potential anti-tumor and antimicrobial properties.

Medicine

In medicinal chemistry, this compound is being explored for its pharmacological properties. Potential applications include:

- Drug Development : It may serve as a lead compound for developing new therapeutics targeting specific diseases.

- Neuroprotective Effects : Some studies indicate it could modulate oxidative stress pathways.

Industry

The compound has implications in industrial applications such as:

- Material Production : It can be used in the development of polymers with unique properties.

- Catalysis : Its structure may enhance catalytic processes in various chemical reactions.

Case Studies

-

Antitumor Activity

- Research has indicated that structural analogs of this compound exhibit significant cytotoxic effects against several tumor cell lines. These findings suggest that this compound could be further investigated for its potential as an anti-cancer agent.

-

Antimicrobial Properties

- Studies have shown that the triol structure can disrupt microbial cell membranes or interfere with metabolic processes in pathogens. This property makes it a candidate for developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of (3R,4S)-tetrahydrofuran-2,3,4-triol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. For example, it can act as an inhibitor or activator of certain enzymes by mimicking the natural substrate’s stereochemistry .

Comparison with Similar Compounds

Similar Compounds

(3S,4S)-tetrahydrofuran-2,3,4-triol: Another stereoisomer with different stereochemistry.

Tetrahydrofuran-2,3,4-trione: An oxidized form of the compound.

Tetrahydrofuran-2,3-diol: A reduced form with fewer hydroxyl groups.

Uniqueness

(3R,4S)-tetrahydrofuran-2,3,4-triol is unique due to its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound in various fields of research and industry.

Biological Activity

(3R,4S)-tetrahydrofuran-2,3,4-triol is a compound of significant interest due to its unique stereochemical configuration and potential biological activities. This article delves into its biological properties, mechanisms of action, and applications in scientific research.

Chemical Structure and Properties

This compound features a tetrahydrofuran ring with three hydroxyl (-OH) groups attached at the 2, 3, and 4 positions. The specific stereochemistry (3R, 4S) is crucial as it influences the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Its stereochemistry allows it to mimic natural substrates, leading to potential inhibition or activation of enzymatic pathways. For instance:

- Enzyme Interaction : The compound can act as an inhibitor or activator by binding to enzyme active sites, influencing metabolic pathways.

- Stereoselective Processes : Its stereochemical properties make it valuable in studying enzyme-substrate interactions and the effects of stereochemistry on biological activity.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Antitumor Activity : Preliminary studies suggest that this compound may possess anti-cancer properties. Its structural analogs have shown promise in inhibiting tumor cell proliferation in vitro.

- Antimicrobial Properties : The triol structure can enhance the compound's ability to disrupt microbial cell membranes or interfere with metabolic processes in pathogens.

- Neuroprotective Effects : Some studies indicate potential neuroprotective effects, possibly through modulation of oxidative stress pathways .

Case Study 1: Antitumor Activity

A study investigating the cytotoxic effects of this compound on glioma cells demonstrated significant inhibition of cell growth at specific concentrations. The compound induced apoptosis as indicated by increased levels of cleaved caspase-3 and mitochondrial membrane depolarization .

Case Study 2: Enzyme Inhibition

Research has shown that this compound can inhibit certain key enzymes involved in metabolic pathways. For example:

- Inhibition of Glycogen Phosphorylase : This inhibition could lead to altered glucose metabolism in cancer cells.

- Impact on Cytochrome P450 Enzymes : The compound may influence drug metabolism by interacting with cytochrome P450 enzymes.

Applications in Scientific Research

This compound serves as a valuable building block in synthetic organic chemistry and pharmaceutical development. Its unique properties make it suitable for:

- Drug Discovery : It can be explored as a lead compound for developing new therapeutics targeting various diseases.

- Chemical Synthesis : It serves as an intermediate in synthesizing more complex molecules due to its reactive hydroxyl groups.

Summary Table of Biological Activities

Properties

Molecular Formula |

C4H8O4 |

|---|---|

Molecular Weight |

120.10 g/mol |

IUPAC Name |

(3R,4S)-oxolane-2,3,4-triol |

InChI |

InChI=1S/C4H8O4/c5-2-1-8-4(7)3(2)6/h2-7H,1H2/t2-,3+,4?/m0/s1 |

InChI Key |

FMAORJIQYMIRHF-URORKIPUSA-N |

Isomeric SMILES |

C1[C@@H]([C@H](C(O1)O)O)O |

Canonical SMILES |

C1C(C(C(O1)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.